(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound belongs to a class of triazolo[4,5-d]pyrimidine derivatives, which are characterized by a fused heterocyclic core (triazole + pyrimidine) linked to a piperazine moiety.
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c22-17-9-5-4-8-16(17)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCANUOLTMFYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, commonly referred to as compound 920218-24-2, is a member of a class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18ClN7O
- Molecular Weight : 419.9 g/mol
- CAS Number : 920218-24-2
The structure of the compound features a triazolo-pyrimidine core linked to a piperazine moiety and a chlorophenyl group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and an inhibitor of specific enzyme targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazolo-pyrimidines can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. In particular, the inhibition of kinases such as CDPK1 has been highlighted as a mechanism through which these compounds exert their effects on cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes relevant to disease processes. For example:
- Acetylcholinesterase Inhibition : Some derivatives in the same class have demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Compounds similar to this have shown strong inhibitory effects against urease, suggesting potential applications in treating infections caused by urease-producing bacteria .
The mechanism by which (2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone exerts its biological effects is believed to involve:
- Binding Affinity : The compound's piperazine ring enhances binding affinity to target proteins.
- Kinase Inhibition : It may inhibit kinase activity through competitive binding to ATP-binding sites.
- Modulation of Signaling Pathways : By affecting key signaling pathways such as MAPK and PI3K/Akt, it can alter cellular responses leading to apoptosis in cancer cells.
Case Studies and Experimental Findings
- In Vitro Studies : A study involving the evaluation of various triazolo-pyrimidines demonstrated that certain derivatives showed IC50 values in the nanomolar range against specific cancer cell lines, indicating potent anticancer activity .
- Animal Models : Preclinical models have shown that administration of related compounds resulted in reduced tumor sizes and improved survival rates in treated groups compared to controls .
Data Tables
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit promising anticancer properties. The inclusion of the triazolo-pyrimidine moiety enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
Compounds containing triazole rings have been noted for their antimicrobial efficacy. They are effective against a range of pathogens, including bacteria and fungi. The structure of (2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone may confer similar antimicrobial activities, making it a candidate for further research in treating infections .
Neuropharmacological Effects
The piperazine component of the compound is known for its neuroactive properties. Compounds with piperazine structures have been explored for their potential as anxiolytics and antidepressants. The specific arrangement of substituents in this compound could enhance its interaction with neurotransmitter receptors, warranting investigation into its effects on mood disorders .
Synthetic Pathways
The synthesis of (2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize coupling reactions to form the triazole and piperazine linkages effectively. Understanding these pathways is crucial for optimizing yield and purity in pharmaceutical applications .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. SAR studies indicate that variations in the phenyl and triazole groups can significantly affect potency and selectivity against target diseases. This insight is vital for medicinal chemists aiming to develop more effective derivatives with improved pharmacokinetic profiles .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and spectroscopic properties.
Table 1: Structural Comparison
Key Observations:
Core Heterocycle: The target compound and those in share the triazolo[4,5-d]pyrimidine core, whereas the quinoline derivative replaces this with a larger aromatic system.
Substituent Effects: Methanone Groups: The 2-chlorophenyl group in the target compound introduces ortho-substitution steric hindrance, contrasting with the para-substituted trifluoromethylphenyl (electron-withdrawing) in and 4,4-difluorocyclohexyl (lipophilic) in . Triazole Modifications: The phenyl group on the triazole (target compound) vs.
Spectral Data: 1H-NMR: For the quinoline derivative , piperazine protons resonate at δ 3.16–3.30 ppm (multiplet, 4H), consistent with piperazine environments in similar compounds. The target compound’s piperazine signals would likely appear in this range but may split due to the 2-chlorophenyl group’s asymmetry. Mass Spectrometry: The quinoline derivative shows a base peak at m/z 217 (100%), corresponding to the 7-chloroquinoline fragment. Triazolo-pyrimidine derivatives (e.g., ) typically exhibit fragmentation patterns dominated by heterocycle cleavage.
Table 2: Spectroscopic Comparison
Implications for Further Research
- Structure-Activity Relationships (SAR): Modifying the methanone substituent (e.g., 2-chlorophenyl vs. trifluoromethylphenyl) could optimize pharmacokinetic properties like logP or metabolic stability.
Méthodes De Préparation
Cyclization of Diaminopyrimidine Precursors
The triazolo[4,5-d]pyrimidine scaffold can be synthesized via cyclization of 4,5-diaminopyrimidine derivatives. A modified method from PMC9329905 involves:
- Reacting 4,5-diamino-1,2,3-triazole (14 ) with benzil (15 ) in acetic acid at 80°C for 12 hours.
- Isolating 3-phenyl-3H-triazolo[4,5-d]pyrimidine (16 ) via vacuum filtration (Yield: 30–35%).
Key Reaction Parameters
- Solvent : Acetic acid
- Temperature : 80°C
- Catalyst : None required
Alternative Route via Hydrazine Cyclization
WO2018114672A1 describes an alternative approach using hydrazine hydrate:
- React 1H-1,2,3-triazole-4,5-dicarbonyl (94 ) with hydrazine hydrate in ethanol under reflux.
- Heat the intermediate diacylhydrazide (95 ) at 140°C to form the triazolo-pyrimidine core (96 ) (Yield: 80%).
Acylation with 2-Chlorobenzoyl Chloride
Schotten-Baumann Reaction
Catalytic Coupling Agents
WO2006109323A1 employs HATU for efficient acylation:
- Mix Intermediate B (1 eq), 2-chlorobenzoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF.
- Stir at room temperature for 12 hours, then purify via flash chromatography (Yield: 85–90%).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
As noted in PMC9329905, asymmetrically substituted diketones may yield isomeric byproducts. Using symmetric benzil ensures a single product.
Purification of Polar Intermediates
Piperazine-containing intermediates exhibit high polarity. WO2006109323A1 recommends repeated crystallizations from ethyl acetate/cyclohexane to achieve >99% purity.
Scalability of Click Chemistry
PMC9214832 highlights the scalability of CuI-catalyzed reactions, with gram-scale synthesis achieving 95% yield under mild conditions.
Q & A
Q. What are the key synthetic challenges in preparing (2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, and how can they be addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of regioselectivity and stability of intermediates. Key challenges include:
- Triazolopyrimidine Core Formation : Cyclization reactions to form the triazolopyrimidine ring often require high temperatures (e.g., 80–120°C) and catalysts like copper(I) iodide to ensure proper regiochemistry .
- Piperazine Coupling : Amide bond formation between the piperazine and triazolopyrimidine moieties may require coupling agents such as HATU or DCC, with strict anhydrous conditions to avoid hydrolysis .
- Chlorophenyl Group Introduction : Electrophilic aromatic substitution or Suzuki-Miyaura coupling for the 2-chlorophenyl group demands inert atmospheres (e.g., N₂) and palladium catalysts .
Solution : Use HPLC or TLC to monitor reaction progress, and optimize purification via column chromatography with gradients of ethyl acetate/hexane .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Structural validation relies on:
- ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., 2-chlorophenyl signals at δ 7.2–7.5 ppm) and piperazine backbone connectivity (e.g., methylene protons at δ 3.0–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ peak) and rule out side products .
- IR Spectroscopy : To detect carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Note : Cross-validate data with computational tools (e.g., DFT simulations) for ambiguous signals .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
SAR strategies include:
- Substituent Variation : Systematically modify the 2-chlorophenyl group (e.g., replace Cl with F or CF₃) and triazolopyrimidine substituents (e.g., phenyl vs. pyridyl) to assess effects on target binding .
- Piperazine Modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to alter lipophilicity and bioavailability .
- Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) or GPCRs using fluorescence polarization or radioligand binding assays .
Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity changes with binding pocket interactions .
Q. How should contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies) be resolved?
Contradictions may arise from:
- Assay Conditions : Variability in buffer pH, ATP concentrations (for kinase assays), or cell line genetic backgrounds .
- Compound Stability : Degradation in DMSO stocks or under assay conditions (e.g., light exposure).
Resolution : - Validate stability via LC-MS before assays.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Replicate studies in ≥3 independent experiments with internal controls (e.g., staurosporine for kinase inhibition) .
Q. What computational methods are recommended to predict this compound’s pharmacokinetic properties?
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Metabolic Stability : Simulate Phase I/II metabolism with StarDrop or MetaSite to identify vulnerable sites (e.g., piperazine N-oxidation) .
- Toxicity Profiling : Apply ProTox-II or Derek Nexus to predict hepatotoxicity or mutagenicity risks .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data for triazolopyrimidine derivatives?
Discrepancies often stem from:
- Solvent Systems : Variations in DMSO purity or aqueous buffer ionic strength .
- Aggregation : Nanoaggregate formation in aqueous solutions, leading to underestimated solubility.
Methodology : - Measure solubility via nephelometry or UV-Vis spectroscopy with sonication.
- Compare results across solvents (e.g., PBS vs. DMEM) .
Experimental Design Considerations
Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
- In Vitro :
- Cancer: NCI-60 cell line panel for broad cytotoxicity screening .
- Neurological Disorders: Primary neuron cultures for neuroprotection assays.
- In Vivo :
- Xenograft models (e.g., HCT-116 colon cancer) for efficacy.
- PK/PD studies in rodents to assess bioavailability and dose-response .
Note : Include toxicity endpoints (e.g., ALT/AST levels) in animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
